molecular formula C9H18N2O B15222055 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine

Cat. No.: B15222055
M. Wt: 170.25 g/mol
InChI Key: NUALQRRQUINFNU-UHFFFAOYSA-N
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Description

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine (CAS: 1403767-06-5) is a bicyclic amine compound featuring a tetrahydro-2H-pyran-4-yl group linked to a methyl-substituted azetidine (3-membered saturated ring) via a tertiary amine. The compound’s structure combines the conformational rigidity of the tetrahydro-2H-pyran ring with the strain and compactness of the azetidine moiety, making it a candidate for modulating receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-methyl-N-(oxan-4-yl)azetidin-3-amine

InChI

InChI=1S/C9H18N2O/c1-11(9-6-10-7-9)8-2-4-12-5-3-8/h8-10H,2-7H2,1H3

InChI Key

NUALQRRQUINFNU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with N-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes . The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolo[2,3-d]pyrimidin-4-amine (Compound 24)

  • Structure : Features a tetrahydro-2H-pyran-4-ylmethyl group attached to a pyrrolopyrimidine core.
  • Key Differences: The pyrrolopyrimidine system introduces aromaticity and planar geometry, contrasting with the non-aromatic azetidine in the target compound. A trimethylsilyl-protected ethoxy group enhances hydrophobicity, reducing aqueous solubility compared to the unmodified azetidine derivative .
  • Synthesis : Prepared via palladium-catalyzed amination, differing from reductive amination routes used for azetidine derivatives .

N-[(1R,3S)-3-Isopropyl-3-(piperidin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (Example 14)

  • Structure : Contains a cyclopentyl core with a piperidin-1-ylcarbonyl substituent and tetrahydro-2H-pyran-4-amine.
  • Key Differences: Higher molecular weight (399.2 vs. ~230 for the target compound) due to the cyclopentyl and piperidine groups.
  • Biological Relevance : Such compounds are often explored for central nervous system (CNS) targets due to their lipophilicity and blood-brain barrier penetration .

N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)

  • Structure : A simpler analog lacking the azetidine ring, with a methyl group directly attached to the tetrahydro-2H-pyran-4-amine.
  • Key Differences: Lower molecular weight (115.17 vs. ~230 for the target compound).
  • Applications : Often used as a precursor in synthesizing more complex amines .

Physicochemical and Pharmacokinetic Comparisons

Property N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine Compound 24 Example 14 N-Methyltetrahydro-2H-pyran-4-amine
Molecular Weight ~230 (dihydrochloride: 307.2) 431.6 399.2 115.17
Solubility Moderate (enhanced by dihydrochloride salt) Low (hydrophobic) Moderate High (smaller size, no salt)
Ring Strain High (azetidine) Low (aromatic) Low (piperidine) None
Synthetic Route Reductive amination (likely) Pd catalysis Hydrogenation Direct alkylation

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